(5R)-5-aminopyrrolidin-2-one
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Overview
Description
(5R)-5-aminopyrrolidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research It is a derivative of pyrrolidinone, featuring an amino group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-aminopyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 5-nitropyrrolidin-2-one, followed by catalytic hydrogenation to introduce the amino group at the 5th position. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under elevated pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: (5R)-5-aminopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5R)-5-aminopyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in the development of drugs targeting neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5R)-5-aminopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 5th position can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
(5S)-5-aminopyrrolidin-2-one: The enantiomer of (5R)-5-aminopyrrolidin-2-one, differing in the spatial arrangement of the amino group.
Pyrrolidin-2-one: The parent compound without the amino substitution.
5-nitropyrrolidin-2-one: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of the amino group at the 5th position, which imparts specific reactivity and biological activity. Its enantiomer, (5S)-5-aminopyrrolidin-2-one, may exhibit different pharmacological properties, highlighting the importance of chirality in drug design and synthesis.
Properties
IUPAC Name |
(5R)-5-aminopyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKYFRSLKUNMFG-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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